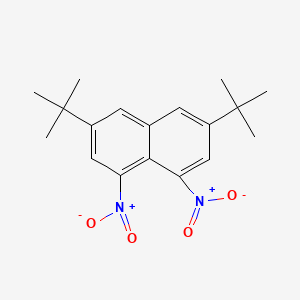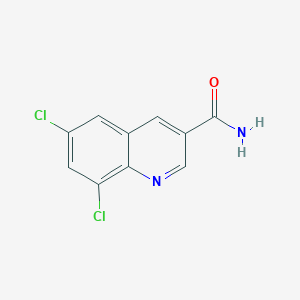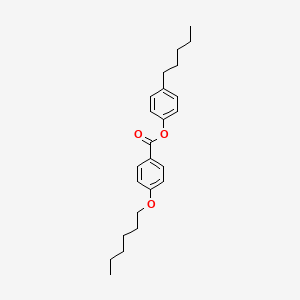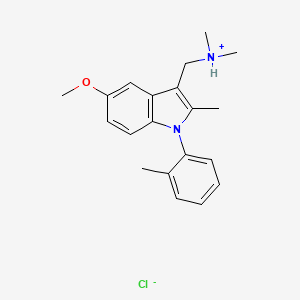
3,6-Di-tert-butyl-1,8-dinitronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Di-tert-butyl-1,8-dinitronaphthalene is a heterocyclic organic compound with the molecular formula C18H22N2O4 and a molecular weight of 330.378 g/mol . This compound is characterized by the presence of two tert-butyl groups and two nitro groups attached to a naphthalene ring, making it a highly substituted aromatic compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Di-tert-butyl-1,8-dinitronaphthalene typically involves the nitration of 3,6-di-tert-butylnaphthalene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures . The reaction conditions must be carefully monitored to ensure the selective nitration at the 1,8-positions of the naphthalene ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Di-tert-butyl-1,8-dinitronaphthalene undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products
Aplicaciones Científicas De Investigación
3,6-Di-tert-butyl-1,8-dinitronaphthalene has several applications in scientific research:
Biology and Medicine:
Mecanismo De Acción
The mechanism of action of 3,6-Di-tert-butyl-1,8-dinitronaphthalene primarily involves its ability to undergo reduction and substitution reactions. The nitro groups play a crucial role in these reactions, acting as electron-withdrawing groups that facilitate nucleophilic attack . The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
3,6-Di-tert-butylcarbazole: This compound shares the tert-butyl substitution pattern but differs in the core structure, having a carbazole ring instead of a naphthalene ring.
1,8-Dinitronaphthalene: Similar in having nitro groups at the 1,8-positions but lacks the tert-butyl groups, resulting in different reactivity and properties.
Uniqueness
3,6-Di-tert-butyl-1,8-dinitronaphthalene is unique due to the combination of tert-butyl and nitro groups on a naphthalene ring. This specific substitution pattern imparts distinct electronic and steric properties, making it valuable in various chemical syntheses and applications .
Propiedades
Número CAS |
10275-62-4 |
|---|---|
Fórmula molecular |
C18H22N2O4 |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
3,6-ditert-butyl-1,8-dinitronaphthalene |
InChI |
InChI=1S/C18H22N2O4/c1-17(2,3)12-7-11-8-13(18(4,5)6)10-15(20(23)24)16(11)14(9-12)19(21)22/h7-10H,1-6H3 |
Clave InChI |
RSYSEHXJSUVBEY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C2C(=C1)C=C(C=C2[N+](=O)[O-])C(C)(C)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![dicopper;pyrazine-2,3-dicarboxylate;4-[(E)-2-pyridin-4-ylethenyl]pyridine](/img/structure/B13735707.png)


![1-azoniabicyclo[2.2.2]octan-3-yl N-(2-chloro-6-methylphenyl)carbamate;chloride](/img/structure/B13735750.png)
![Phenol, 2,2'-[oxybis(2,1-ethanediylthiomethylene)]bis[4-methyl-6-nonyl-](/img/structure/B13735757.png)

![[1-(2-Thienylmethyl)piperidin-4-YL]methanol hydrochloride](/img/structure/B13735780.png)


![4,4'-([9,9'-Bicarbazole]-3,3'-diyl)dibenzaldehyde](/img/structure/B13735791.png)
![N-[2-(5-Methoxyindol-3-yl)ethyl]-cyclobutylcarboxamide](/img/structure/B13735797.png)
